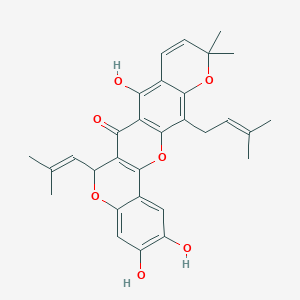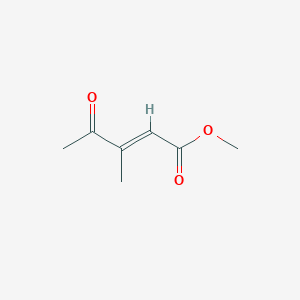
Methyl 3-methyl-4-oxopent-2-enoate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Methyl 3-methyl-4-oxopent-2-enoate, also known as Methyl acetylacrylate, is an organic compound that is widely used in scientific research. It is a colorless liquid with a fruity odor and is highly flammable. Methyl acetylacrylate is used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
作用机制
Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate acts as an electrophile and undergoes nucleophilic addition reactions with various nucleophiles such as amines, alcohols, and thiols. The reaction results in the formation of various compounds such as esters, amides, and thioesters. Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate can also undergo Michael addition reactions with various nucleophiles such as enolates, imines, and thiols.
生化和生理效应
Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate inhibits the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate has also been shown to have cytotoxic effects on various cancer cell lines. In vivo studies have shown that Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate has analgesic and anti-inflammatory effects.
实验室实验的优点和局限性
Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate has several advantages for lab experiments. It is readily available, easy to handle, and has a low toxicity. Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate is also stable under various conditions and can be stored for a long time. However, Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate has some limitations for lab experiments. It is highly flammable and should be handled with care. Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate is also sensitive to moisture and should be stored in a dry environment.
未来方向
There are several future directions for the research of Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate. One direction is the development of new synthetic methods for the production of Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate. Another direction is the study of the mechanism of action of Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate on various enzymes and proteins. Further research is also needed to investigate the cytotoxic effects of Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate on various cancer cell lines. Additionally, the pharmacological effects of Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate need to be further studied to develop new drugs and improve the efficacy of existing drugs.
Conclusion:
In conclusion, Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate is an important organic compound that is widely used in scientific research. It has various applications in organic chemistry, biochemistry, and pharmacology. Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate has several advantages for lab experiments, but it also has some limitations. Further research is needed to investigate the various biochemical and physiological effects of Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate and develop new synthetic methods for its production.
合成方法
Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate can be synthesized by the reaction of methyl vinyl ketone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate as a product. The reaction can be represented as follows:
科研应用
Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate is used in various scientific research fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate is used as a starting material for the synthesis of various compounds such as heterocycles, carboxylic acids, and esters. In biochemistry, Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate is used to study the mechanism of action of various enzymes and proteins. In pharmacology, Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate is used to develop new drugs and study the pharmacological effects of existing drugs.
性质
IUPAC Name |
methyl (E)-3-methyl-4-oxopent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAODWYVSFNKRR-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-4-oxopent-2-enoate | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

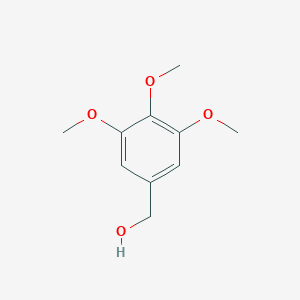
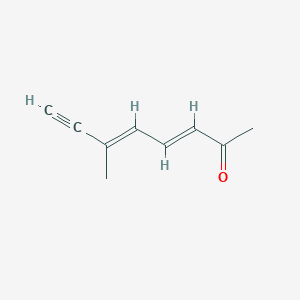
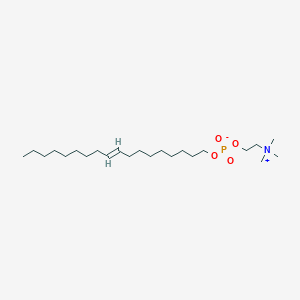
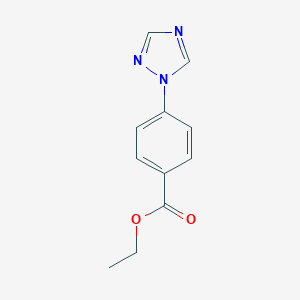
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)
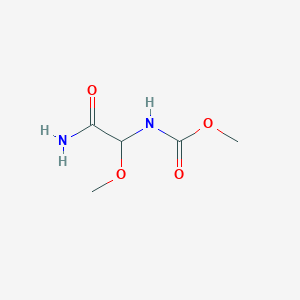
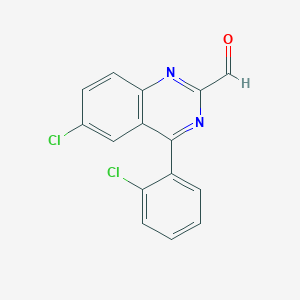

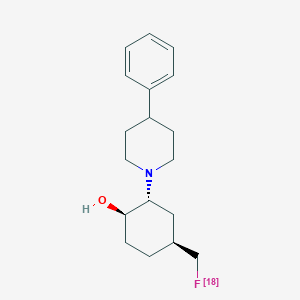


![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
